molecular formula C6H12O3 B1585420 2-Methyl-1,3-dioxolane-2-ethanol CAS No. 5754-32-5

2-Methyl-1,3-dioxolane-2-ethanol

Cat. No. B1585420
Key on ui cas rn: 5754-32-5
M. Wt: 132.16 g/mol
InChI Key: MPEMSDRABAGGLU-UHFFFAOYSA-N
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Patent
US04876370

Procedure details

Pyridine (7.2 g) and chromic oxide (CrO3) (4.6 g) are added in small fractions to dichloromethane (150 cc) over 10 minutes. After 15 minutes' stirring at a temperature in the region of 20° C., 2,2-ethylenedioxy-4-hydroxybutane (0.85 g, 6.4 mmol) is added quickly as a solution in dichloromethane (2 cc). After 15 minutes' stirring at 20° C., the black, viscous precipitate is separated off by filtration through silica and is washed with ether. After evaporation of the solvents, 3,3-ethylenedioxybutanal (0.59 g) is obtained (B.P.0.4 =35° C.).
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
chromic oxide
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH2:7]1[CH2:15][O:14][C:9]([CH2:11][CH2:12][OH:13])([CH3:10])[O:8]1>ClCCl>[CH2:7]1[CH2:15][O:14][C:9]([CH3:10])([CH2:11][CH:12]=[O:13])[O:8]1

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
chromic oxide
Quantity
4.6 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.85 g
Type
reactant
Smiles
C1OC(C)(CCO)OC1
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 15 minutes' stirring at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the black, viscous precipitate is separated off by filtration through silica
WASH
Type
WASH
Details
is washed with ether
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1OC(CC=O)(C)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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